molecular formula C25H42N7O18P3S B6596572 2-hydroxyisobutyryl-CoA CAS No. 1383119-39-8

2-hydroxyisobutyryl-CoA

Cat. No. B6596572
M. Wt: 853.6 g/mol
InChI Key: FFVUICCDNWZCRC-UHFFFAOYSA-N
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Description

2-hydroxyisobutyryl-CoA is a hydroxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxyisobutanoic acid . It is a key metabolite in the body and plays a significant role in energy metabolism and amino acid metabolism . It is also involved in a broad-spectrum regulation of cellular processes found in both prokaryotic and eukaryotic cells .


Synthesis Analysis

The enzyme 2-hydroxyisobutyryl coenzyme A (CoA) mutase isomerizes 3-hydroxybutyryl coenzyme A into 2-hydroxyisobutyryl coenzyme A . This compound can be produced in cells through a biological synthesis pathway, but it can also be prepared through chemical synthesis . In a study, the first global analysis of Khib-modified proteins in rhubarb was performed using sensitive affinity enrichment combined with high-accuracy HPLC-MS/MS tandem spectrometry .


Molecular Structure Analysis

The molecular structure of 2-hydroxyisobutyryl-CoA has been studied using X-ray crystallography . The enzyme in three states, which differ in the orientation of the two enzyme domains, was analyzed .


Chemical Reactions Analysis

2-hydroxyisobutyryl-CoA is involved in various chemical reactions. It is a newly discovered protein posttranslational modification (PTM) and is involved in the broad-spectrum regulation of cellular processes . It is also a key player in the metabolism of the groundwater pollutant methyl tert-butyl ether (MTBE) .


Physical And Chemical Properties Analysis

2-hydroxyisobutanoyl-CoA is a hydroxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxyisobutanoic acid .

Scientific Research Applications

Post-Translational Modification Research

2-Hydroxyisobutyryl-CoA plays a significant role in the study of proteomics, particularly in post-translational modifications. The novel algorithm 2-hydr_Ensemble has been developed to identify such modifications, which can be instrumental in researching several diseases and drug development (Bao, Yang, & Chen, 2021).

Enzymatic Reactions and Metabolic Pathways

This compound is involved in enzymatic reactions like dehydrogenation and hydration, contributing to the formation of various biochemicals such as 3-hydroxyisobutyric acid (Tanaka et al., 1986). Its role in bacterial B12-dependent mutases, which catalyze the isomerization of hydroxylated acyl-CoA esters, is crucial for understanding enzymatic stereospecificity (Kurteva-Yaneva et al., 2015).

Biotechnological Applications

2-Hydroxyisobutyric acid (2-HIBA), derived from 2-Hydroxyisobutyryl-CoA, is a promising biobased building block for polymer synthesis. Biotechnological pathways to produce 2-HIBA highlight its potential in cleantech solutions and green chemistry (Rohwerder & Müller, 2010).

Clinical Implications

β-Hydroxyisobutyryl-CoA hydrolase, associated with 2-Hydroxyisobutyryl-CoA, is significant in understanding certain metabolic disorders and neurological diseases. Its expression in human tissues like the liver, heart, and kidney, and its connection to Leigh-like disease, demonstrate its clinical importance (Hawes et al., 1996; Peters et al., 2015).

Microbial Metabolism

Research on 2-Hydroxyisobutyric acid metabolism in microorganisms, like the degradation pathway in bacteria, provides insights into environmental bioremediation and the metabolism of branched organic compounds (Rohwerder et al., 2020).

Future Directions

The discovery of 2-hydroxyisobutyryl-CoA and its roles opens up new avenues for research. The findings contribute to a better understanding of the physiological roles of Khib modification, and the Khib proteome data will facilitate further investigations of the roles and mechanisms of Khib modification . There is also potential for a large-scale 2-HIBA biosynthesis from renewable carbon, replacing conventional chemistry as a synthesis route and petrochemicals as a carbon source .

properties

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-2-methylpropanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42N7O18P3S/c1-24(2,18(35)21(36)28-6-5-14(33)27-7-8-54-23(37)25(3,4)38)10-47-53(44,45)50-52(42,43)46-9-13-17(49-51(39,40)41)16(34)22(48-13)32-12-31-15-19(26)29-11-30-20(15)32/h11-13,16-18,22,34-35,38H,5-10H2,1-4H3,(H,27,33)(H,28,36)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVUICCDNWZCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42N7O18P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

853.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-2-methylpropanethioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-hydroxyisobutyryl-CoA
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2-hydroxyisobutyryl-CoA
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2-hydroxyisobutyryl-CoA
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2-hydroxyisobutyryl-CoA
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2-hydroxyisobutyryl-CoA

Citations

For This Compound
133
Citations
N Yaneva, J Schuster, F Schäfer, V Lede… - Journal of Biological …, 2012 - ASBMB
… with 2-hydroxyisobutyryl-CoA, … 2-hydroxyisobutyryl-CoA, resulting in an equilibrium constant K eq of approximately 1.5. In line with the finding that conversion of 2-hydroxyisobutyryl-CoA …
Number of citations: 40 www.jbc.org
N Kurteva-Yaneva, M Zahn, MT Weichler… - Journal of Biological …, 2015 - ASBMB
… 2-hydroxyisobutyryl-CoA mutase (HCM) is a radical enzyme catalyzing the stereospecific interconversion of (S)-3-hydroxybutyryl- and 2-hydroxyisobutyryl-CoA… 2-hydroxyisobutyryl-CoA …
Number of citations: 24 www.jbc.org
M Zahn, N Kurteva-Yaneva, J Schuster, U Krug… - Journal of molecular …, 2019 - Elsevier
… We cocrystallized HCL with AMP and 2-hydroxyisobutyryl-CoA, the products of the thioesterification step (Fig. 1), to obtain the thioesterification conformation (Table 1). Electron density …
Number of citations: 12 www.sciencedirect.com
J Frey, F Schneider, T Huhn, D Spiteller… - Environmental …, 2018 - Wiley Online Library
… or formylation of acetone, and a 2-hydroxyisobutyryl-CoA mutase and 3-hydroxybutyryl-CoA … in this study are the isomerization of 2-hydroxyisobutyryl-CoA to 3-hydroxybutyryl-CoA, …
MT Weichler, N Kurteva-Yaneva… - Applied and …, 2015 - Am Soc Microbiol
… 3-hydroxybutyryl- and 2-hydroxyisobutyryl-CoA in the mesophilic bacterium Aquincola … Here, we characterize a new 2-hydroxyisobutyryl-CoA mutase found in the thermophilic …
Number of citations: 10 journals.asm.org
M Zahn, G König, HVC Pham, B Seroka… - Journal of Biological …, 2022 - ASBMB
Actinobacterial 2-hydroxyacyl-CoA lyase reversibly catalyzes the thiamine diphosphate-dependent cleavage of 2-hydroxyisobutyryl-CoA to formyl-CoA and acetone. This enzyme has …
Number of citations: 1 www.jbc.org
T Rohwerder, MT Rohde, N Jehmlich… - Frontiers in …, 2020 - frontiersin.org
… Due to the involvement in a dissimilatory pathway for the degradation of 2-HIBA, we expect that the lyase from DSM 45062 is more specific for 2-hydroxyisobutyryl-CoA. Consequently, it …
Number of citations: 7 www.frontiersin.org
T Rohwerder, RH Müller - Microbial cell …, 2010 - microbialcellfactories.biomedcentral …
… CoA-activated and converted into 2-hydroxyisobutyryl-CoA. The reversibility of the … 2-hydroxyisobutyryl-CoA mutase. In few words, the new route employing the 2-hydroxyisobutyryl-CoA …
T Rohwerder, U Breuer, D Benndorf… - Applied and …, 2006 - Am Soc Microbiol
… In contrast to this, the additional hydroxyl group in 2-hydroxyisobutyryl-CoA possibly resulted in a requirement of smaller residues such as those of Ile or Val. Consequently, at the …
Number of citations: 101 journals.asm.org
T Rohwerder, RH Müller - Vitamin B: new research, 2007 - files2.shewaya.com
… However, a 2-hydroxyisobutyryl-CoA mutase might have evolved … -like mutase converting 2-hydroxyisobutyryl-CoA, a corresponding … allowing the conversion of 2-hydroxyisobutyrylCoA. …
Number of citations: 9 files2.shewaya.com

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